molecular formula C23H27ClN4O2 B10822360 7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide

7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide

Cat. No.: B10822360
M. Wt: 426.9 g/mol
InChI Key: VVYLUODGYRRACW-UHFFFAOYSA-N
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Description

Compound 5b, referenced by the PubMed ID 25974655, is a synthetic organic compound. . This compound has been studied for its potential therapeutic applications, particularly in the context of neurological disorders.

Preparation Methods

The synthesis of compound 5b involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are detailed in the original research article. Generally, the preparation involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Compound 5b undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions.

    Biology: It is used to study the function of the ASIC1a ion channel and its role in various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as chronic pain and epilepsy.

    Industry: It can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

Compound 5b exerts its effects by binding to the ASIC1a ion channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into the cell, which can modulate neuronal excitability and reduce pain signals. The molecular targets and pathways involved include the ASIC1a ion channel and downstream signaling pathways that regulate neuronal activity.

Comparison with Similar Compounds

Compound 5b is unique in its specific inhibition of the ASIC1a ion channel. Similar compounds include other ASIC1a antagonists, such as amiloride and benzamil. compound 5b has been shown to have higher specificity and potency compared to these other compounds .

Properties

Molecular Formula

C23H27ClN4O2

Molecular Weight

426.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide

InChI

InChI=1S/C23H27ClN4O2/c1-3-27(4-2)11-12-28(15-16-5-8-18(24)9-6-16)19-10-7-17-13-20(22(25)26)23(29)30-21(17)14-19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H3,25,26)

InChI Key

VVYLUODGYRRACW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=N)N

Origin of Product

United States

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